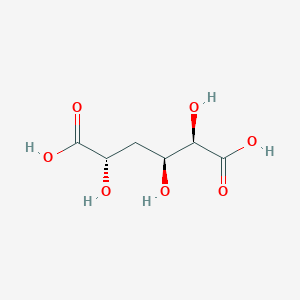
4-Deoxyglucarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a six-carbon backbone with multiple hydroxyl groups, making it a versatile molecule in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The reaction involves the removal of water molecules from D-glucarate, facilitated by the enzyme D-glucarate dehydratase . This enzyme catalyzes the conversion of D-glucarate to this compound under specific conditions, typically involving a buffered solution at a controlled pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to this compound. The fermentation process is optimized for yield and efficiency, involving controlled fermentation conditions and subsequent purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various keto acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products:
Applications De Recherche Scientifique
4-Deoxyglucarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in metabolic pathways, particularly in the degradation of hexuronic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials
Mécanisme D'action
The mechanism of action of 4-deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes such as D-glucarate dehydratase, which catalyzes its conversion into other metabolites. These metabolites then enter various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
D-Glucarate: A precursor to 4-deoxyglucarate, involved in similar metabolic pathways.
D-Galacturonic Acid: Another hexuronic acid with similar biochemical properties.
Keto-deoxyglucarate: A closely related compound formed through the oxidation of this compound
Uniqueness: this compound is unique due to its specific role in the oxidative degradation pathway of hexuronic acids, leading to the formation of α-keto-glutarate, a key intermediate in the citric acid cycle. This makes it a crucial compound in both metabolic research and industrial applications .
Propriétés
Formule moléculaire |
C6H10O7 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2R,3S,5S)-2,3,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1 |
Clé InChI |
WZLURCXZSPTANB-YVZJFKFKSA-N |
SMILES isomérique |
C([C@@H]([C@H](C(=O)O)O)O)[C@@H](C(=O)O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















